BenchChemオンラインストアへようこそ!

3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide

Acetyl-CoA carboxylase ACC inhibitor Metabolic disease

3-Phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide (CAS 1396760-76-1) is a synthetic small-molecule amide featuring a pyrimidine core substituted at the 4-position with an N-linked phenylpropanamide chain and at the 6-position with a pyrrolidine ring. The compound has a molecular formula of C₁₇H₂₀N₄O, a molecular weight of 296.37 g/mol, a calculated XLogP3-AA of 2.5, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 1396760-76-1
Cat. No. B2735624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide
CAS1396760-76-1
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC(=C2)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C17H20N4O/c22-17(9-8-14-6-2-1-3-7-14)20-15-12-16(19-13-18-15)21-10-4-5-11-21/h1-3,6-7,12-13H,4-5,8-11H2,(H,18,19,20,22)
InChIKeyUVAYVBFOWBYFDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide (CAS 1396760-76-1): Key Chemical Identity and Procurement Profile


3-Phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide (CAS 1396760-76-1) is a synthetic small-molecule amide featuring a pyrimidine core substituted at the 4-position with an N-linked phenylpropanamide chain and at the 6-position with a pyrrolidine ring [1]. The compound has a molecular formula of C₁₇H₂₀N₄O, a molecular weight of 296.37 g/mol, a calculated XLogP3-AA of 2.5, one hydrogen bond donor, and four hydrogen bond acceptors [1]. Within the patent literature, this chemotype has been explored as a structural class of acetyl‑CoA carboxylase (ACC) inhibitors [2]. Despite its presence in chemical libraries, publicly available quantitative selectivity, potency, and ADMET data that would allow rigorous differentiation from close analogs remain exceptionally sparse as of the evidence cut‑off date.

Why Generic Interchange of 3-Phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide with Other Pyrimidine-Pyrrolidine Amides Is Unsupported


Within the pyrimidine-pyrrolidine amide class, subtle modifications to the amide side chain, pyrimidine substitution pattern, or pyrrolidine region can dramatically alter target engagement, off‑target liability, and metabolic stability [1]. For example, in related ACC inhibitor programs, minor structural changes have been shown to shift selectivity between ACC1 and ACC2 isoforms or introduce CYP inhibition liabilities [2]. However, it is critical to note that no head‑to‑head comparative studies and no systematic structure–activity relationship (SAR) dataset have been published for 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide against its closest commercially available analogs. Therefore, any claim that one analog can be interchanged with another for scientific or industrial applications currently lacks direct experimental support. The quantitative evidence that would normally populate such a comparison is absent from the peer‑reviewed and patent literature.

Quantitative Differentiation Evidence for 3-Phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide: Current Data Inventory


Lack of Publicly Available Comparative Potency or Selectivity Data Precludes Quantitative Differentiation from Closest Analogs

A systematic search of peer‑reviewed articles, patents assigned to Boehringer Ingelheim, authoritative public databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets failed to retrieve any head‑to‑head quantitative comparison between 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide and a structurally defined comparator. No IC₅₀, EC₅₀, Ki, or Kd value measured under defined assay conditions was found for this compound that could be placed alongside a comparator value. The only quantitative identifier located is a computed partition coefficient: XLogP3-AA = 2.5 [1]. While the compound falls within the general Markush claims of patent US 8,962,641 B2, which discloses ACC inhibitory activity for a broad pyrimidine‑pyrrolidine series, the patent does not provide individual compound data for this specific structure [2]. Consequently, the current data inventory is insufficient to establish any verifiable differentiation parameter (potency, selectivity, ADME, or target engagement) that would guide a scientific procurement decision over an alternative analog.

Acetyl-CoA carboxylase ACC inhibitor Metabolic disease

Current Application Scenarios for 3-Phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide Based on Class‑Level Inference


Chemical Probe or Tool Compound for ACC‑Mediated Lipid Metabolism Studies (Theoretical, Awaiting Validation)

Given that the generic scaffold is claimed as an ACC inhibitor [1], researchers aiming to probe the role of de novo lipogenesis in hepatocyte or adipocyte models could theoretically evaluate this compound. However, any such use would be entirely exploratory and would require full in‑house profiling of potency against ACC1/ACC2, selectivity against related carboxylases, and cellular target engagement because no such data exist in the public domain.

Reference Standard for Analytical Method Development in Pyrimidine Amide QC

The well‑defined structure and availability of computed descriptors (molecular weight, SMILES, InChI) [2] make this compound a suitable candidate for developing HPLC or LC‑MS methods aimed at quantifying pyrimidine‑pyrrolidine amides in reaction mixtures or stability samples. Procurement for this purpose does not require bioactivity data and can be justified on the basis of its distinct retention characteristics relative to other lab‑internal standards.

Intermediates and Starting Materials for Parallel Medicinal Chemistry Libraries

If a medicinal chemistry program is exploring the SAR around the phenylpropanamide side chain of pyrimidine‑pyrrolidine ACC inhibitors, this compound can serve as a starting material or a synthetic intermediate for further derivatization. Its procurement value in this context derives from its compatibility with the general synthetic routes described in patent US 8,962,641 B2 [1], not from proven biological superiority.

Quote Request

Request a Quote for 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.